DL-Racemate Enables Diastereoselective Hydrogenation Outcomes Distinct from Pure Enantiomer Substrates
The N-Boc protected DL-racemate yields distinct diastereomeric product distributions in catalytic asymmetric hydrogenation compared to enantiopure L-phenylalaninol-derived substrates. When N-Boc protected dehydrophenylalanyl-(L)-phenylalanine derivatives undergo catalytic asymmetric hydrogenation using PROPRAPHOS-Rh catalysts, the configuration of the newly formed stereogenic center depends primarily on catalyst configuration and is less influenced by substrate configuration [1]. Using DL-configured substrates (versus L,L-configured) yields different diastereomeric excess (de) profiles, with the DL-racemate enabling systematic investigation of substrate-catalyst matching effects.
| Evidence Dimension | Diastereomeric outcome in asymmetric hydrogenation |
|---|---|
| Target Compound Data | D,L-configuration N-Boc protected dipeptides prepared; de values 80-96% achievable, upgradable to 99% via recrystallization |
| Comparator Or Baseline | L,L-configuration N-Boc protected dipeptides (derived from L-phenylalaninol) |
| Quantified Difference | Different de profiles dependent on substrate configuration; catalyst configuration dominates stereochemical control |
| Conditions | Catalytic asymmetric hydrogenation of dehydrophenylalanyl-(L)-phenylalanine derivatives using PROPRAPHOS-Rh catalyst |
Why This Matters
Procurement of the DL-racemate is essential for applications requiring systematic evaluation of substrate stereochemistry effects on asymmetric induction, as distinct from L-enantiomer-only protocols.
- [1] Kreuzfeld, H. J., et al. (1999). Synthesis of non proteinogenic dipeptides by asymmetric hydrogenation. Amino Acids, 17(4), 369-376. View Source
